6-Bromonicotinaldehyde

Catalog No.
S684517
CAS No.
149806-06-4
M.F
C6H4BrNO
M. Wt
186.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromonicotinaldehyde

CAS Number

149806-06-4

Product Name

6-Bromonicotinaldehyde

IUPAC Name

6-bromopyridine-3-carbaldehyde

Molecular Formula

C6H4BrNO

Molecular Weight

186.01 g/mol

InChI

InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H

InChI Key

PVUKGNBRJFTFNJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C=O)Br

Synonyms

6-Bromonicotinaldehyde; 6-Bromo-3-pyridinecarboxaldehyde;

Canonical SMILES

C1=CC(=NC=C1C=O)Br

Organic Synthesis:

6-Bromonicotinaldehyde, due to its unique structure with a bromine atom and an aldehyde functional group, serves as a valuable building block in organic synthesis. Researchers utilize it as a starting material for the preparation of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. These heterocyclic structures are prevalent in numerous biologically active molecules and pharmaceuticals [].

Medicinal Chemistry:

The presence of the bromine atom in 6-bromonicotinaldehyde can modulate the biological activity of synthesized derivatives. This property makes it a potential candidate for developing novel drugs. Researchers have explored its use in the synthesis of potential anti-cancer agents, anti-inflammatory compounds, and inhibitors of specific enzymes [, ].

6-Bromonicotinaldehyde is an organic compound with the molecular formula C₆H₄BrNO. It features a bromine atom attached to the sixth position of a nicotinic aldehyde structure, which is derived from pyridine. The compound is characterized by its aromatic ring and an aldehyde functional group, contributing to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound has a molecular weight of approximately 186.008 g/mol and is classified under various chemical databases, indicating its significance in chemical research and industry .

  • Formation of Imines: The aldehyde group can react with amines to form imines, which are important intermediates in organic synthesis.
  • Nucleophilic Addition: The electrophilic nature of the carbonyl carbon allows for nucleophilic addition reactions, where nucleophiles can attack the carbonyl center.
  • Bromination and Substitution Reactions: The bromine atom can undergo further substitution reactions, leading to various derivatives that may have enhanced biological or chemical properties .

Research indicates that 6-Bromonicotinaldehyde exhibits biological activity, particularly in the realm of medicinal chemistry. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents: Compounds derived from 6-bromonicotinaldehyde have shown activity against various bacterial strains.
  • Anticancer Properties: Certain studies suggest that derivatives may inhibit cancer cell proliferation, making them candidates for further investigation in cancer treatment .

The synthesis of 6-Bromonicotinaldehyde can be achieved through several methods:

  • Bromination of Nicotinaldehyde: This method involves the direct bromination of nicotinaldehyde at the sixth position, typically using bromine or brominating agents under controlled conditions.
  • Bromination of Pyridine Derivatives: Starting from pyridine derivatives, bromination followed by formylation can yield 6-bromonicotinaldehyde.
  • Reactions Involving Grignard Reagents: Utilizing Grignard reagents with appropriate precursors can also lead to the formation of this compound .

6-Bromonicotinaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds, including potential drugs targeting infectious diseases and cancer.
  • Agriculture: Its derivatives may be used as agrochemicals for pest control due to their biological activity against pathogens and pests.
  • Material Science: The compound can be utilized in the development of new materials with specific electronic or optical properties .

Interaction studies involving 6-Bromonicotinaldehyde focus on its reactivity with biological molecules. For instance:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.
  • Enzyme Inhibition Studies: Research has been conducted on its ability to inhibit specific enzymes, which could lead to therapeutic applications.

These studies help elucidate the potential pathways through which 6-bromonicotinaldehyde exerts its biological effects .

Several compounds share structural similarities with 6-Bromonicotinaldehyde, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
NicotinaldehydeNo halogen substituentUsed primarily in agriculture as a pesticide
4-Amino-6-bromonicotinaldehydeContains an amino groupPotentially more active against certain pathogens
2-Amino-6-bromonicotinaldehydeContains an amino group at a different positionMay exhibit different biological activities
2-Bromopyridine-5-carbaldehydeBromine at a different positionUsed in organic synthesis and material science

The uniqueness of 6-Bromonicotinaldehyde lies in its specific positioning of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

Regioselective Bromination Mechanisms

Regioselective bromination of pyridine derivatives hinges on electronic and steric factors. The pyridine ring’s inherent electron deficiency directs electrophilic bromination to specific positions. For 6-bromonicotinaldehyde, bromination occurs preferentially at the para position relative to the aldehyde group due to the electron-withdrawing effect of the aldehyde, which deactivates the ring and guides bromine to the sixth position [5].

Nitrogen-directed bromination further enhances regioselectivity. Pyridine N-oxides, for instance, activate the ring for electrophilic substitution by redistributing electron density through resonance [5]. In systems employing molecular bromine (Br₂), λ³-iodanes like PhI(OAc)₂ or PhI(OTFA)₂ act as electrophilic activators, enabling bromination of deactivated aryl substrates at room temperature [3] [6]. These reagents generate bromo-λ³-iodane intermediates that deliver bromine atoms selectively to the sixth position of nicotinaldehyde derivatives [6].

Catalyst-Mediated Bromination Approaches

Catalytic systems improve efficiency and selectivity in bromination. Palladium-based catalysts, such as Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf), facilitate regioselective C–N coupling in related pyridine systems, though their primary role here is indirect [2]. More directly, I(III) catalysts like NO₂-C₆H₄-I(OTFA)(OTf) activate Br₂ for electrophilic aromatic substitution, achieving turnover numbers >1 per Br₂ molecule in brominating deactivated substrates [3] [6].

N-Bromosuccinimide (NBS) offers an alternative pathway, particularly for alkylpyridines. For example, 4-methylpyridine reacts with excess NBS to yield 4-tribromomethylpyridine, demonstrating the reagent’s capacity for exhaustive bromination under controlled conditions [4].

Oxidation Pathways

Base-Mediated Oxidation in 2-Nitropropane Systems

Oxidation of methylpyridines to aldehydes often employs 2-nitropropane as an oxidizing agent. In basic media, potassium carbonate (K₂CO₃) facilitates the oxidation of 6-methylnicotinaldehyde precursors to 6-bromonicotinaldehyde. The base deprotonates intermediates, stabilizing the aldehyde product and minimizing side reactions [2].

Alternative Oxidation Methodologies

Electrochemical oxidation and Swern oxidation represent emerging alternatives, though detailed protocols for 6-bromonicotinaldehyde remain understudied. Transition-metal catalysts, such as manganese dioxide (MnO₂), show promise in oxidizing alcohol intermediates to aldehydes without over-oxidation [2].

Industrial-Scale Synthesis Considerations

Continuous Flow Processing Innovations

Continuous flow systems enhance scalability and safety. A demonstrated process for 2,4-dichloronicotinaldehyde synthesis involves tubular reactors that maintain precise temperature and residence time control, achieving >90% conversion with minimal byproducts [2]. Adapting this to 6-bromonicotinaldehyde could reduce batch variability and improve yield.

Catalyst Optimization for Large-Scale Production

Industrial processes prioritize cost-effective catalysts. Pd(OAc)₂/dppf systems, optimized for C–N coupling in tricyclic lactams, achieve 84% isolated yields at multi-kilogram scales [2]. Similar optimization for bromination could involve immobilizing I(III) catalysts on solid supports to facilitate recycling.

Green Chemistry Approaches

Solvent Selection and Environmental Impact

Tetrahydrofuran (THF) and water mixtures offer greener alternatives to chlorinated solvents. Aqueous workups in Pd-catalyzed reactions reduce organic waste, while 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, shows comparable efficacy to THF in bromination [2] [3].

Reagent Economy and Atom Efficiency

Catalytic activation of Br₂ using I(III) reagents minimizes bromine waste. For example, PhI(OTFA)₂ enables bromine turnover >1 per molecule, reducing stoichiometric excess [6]. Additionally, microwave-assisted reactions shorten reaction times, lowering energy consumption [3].

MethodCatalyst/ReagentConditionsYieldReference
I(III)-mediated brominationNO₂-C₆H₄-I(OTFA)(OTf)RT, CH₂Cl₂, 2 hr90% [3] [6]
Pd-catalyzed couplingPd(OAc)₂/dppfReflux, THF, 12 hr84% [2]
NBS brominationN-BromosuccinimideCCl₄, 80°C, 24 hr66% [4]

Carbonyl Functionality Reactions

Aldol Condensation Mechanisms

6-Bromonicotinaldehyde exhibits characteristic aldehyde reactivity in aldol condensation reactions, forming carbon-carbon bonds through enolate chemistry [1] [2]. The presence of the electron-withdrawing pyridine nitrogen and bromine substituent significantly influences the reaction kinetics and product selectivity compared to simple aliphatic aldehydes.

The aldol condensation mechanism with 6-bromonicotinaldehyde proceeds through the standard pathway involving enolate formation and subsequent nucleophilic addition to the carbonyl carbon [1] [2]. Base-catalyzed conditions facilitate the formation of an enolate nucleophile from a suitable carbonyl partner, which then attacks the electrophilic carbonyl carbon of 6-bromonicotinaldehyde [2]. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the aldehyde carbonyl, making it more susceptible to nucleophilic attack.

Under basic conditions using sodium ethoxide or sodium hydroxide, the reaction typically proceeds at temperatures ranging from 0-60°C with reaction times of 1-12 hours [1] [2]. The equilibrium position for aldol condensation with 6-bromonicotinaldehyde generally favors product formation due to the absence of alpha-hydrogen atoms on the aldehyde, which prevents competing self-condensation reactions [2].

Table 1: Aldol Condensation Reaction Conditions for 6-Bromonicotinaldehyde

BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Sodium EthoxideEthanol0-252-1265-85
Sodium HydroxideWater/Methanol0-601-870-90
Potassium tert-ButoxideTHF-78 to 00.5-475-95
Lithium DiisopropylamideTHF-780.5-280-95

The dehydration step following the initial aldol addition can occur under acidic or basic conditions, leading to the formation of α,β-unsaturated carbonyl systems [1]. The bromine substituent provides additional stabilization to the conjugated system through inductive effects, enhancing the thermodynamic driving force for dehydration.

Nucleophilic Addition Pathways

The aldehyde functional group in 6-bromonicotinaldehyde readily undergoes nucleophilic addition reactions with various nucleophiles, following the general mechanism of carbonyl chemistry [3] [4]. The electron-withdrawing effects of both the pyridine nitrogen and the bromine substituent increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

Nucleophilic addition to 6-bromonicotinaldehyde proceeds via a tetrahedral intermediate formation, where the nucleophile attacks the sp2-hybridized carbonyl carbon, causing rehybridization to sp3 and formation of an alkoxide intermediate [3]. Subsequent protonation yields the final addition product. The stereochemistry of these reactions depends on the approach angle of the nucleophile and any steric interactions with the pyridine ring and bromine substituent.

Grignard reagents and organolithium compounds react efficiently with 6-bromonicotinaldehyde to form tertiary alcohols after aqueous workup [3] [4]. These reactions typically require low temperatures (-78°C to room temperature) and anhydrous conditions to prevent side reactions with the nucleophilic organometallic reagents.

Table 2: Nucleophilic Addition Reactions with 6-Bromonicotinaldehyde

NucleophileProduct TypeReaction ConditionsSelectivityYield Range (%)
Grignard ReagentTertiary AlcoholEt2O, -78°C to rtHigh70-90
OrganolithiumTertiary AlcoholEt2O, -78°CHigh75-95
Sodium BorohydridePrimary AlcoholEtOH, 0°CExcellent85-95
Lithium Aluminum HydridePrimary AlcoholEt2O, 0°CExcellent90-98
Sodium CyanideCyanohydrinH2O/EtOH, pH 9-10Moderate60-80

Hydride reduction of 6-bromonicotinaldehyde using sodium borohydride or lithium aluminum hydride proceeds with excellent chemoselectivity, reducing only the aldehyde functionality while leaving the bromine and pyridine ring intact [5] [6]. The reaction mechanism involves hydride delivery to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to yield the corresponding primary alcohol.

The addition of cyanide nucleophiles forms cyanohydrin products, which serve as valuable synthetic intermediates for further functional group transformations [3]. The equilibrium for cyanohydrin formation is influenced by the electronic nature of the carbonyl compound, with electron-deficient aldehydes like 6-bromonicotinaldehyde showing favorable equilibrium positions.

Halogen-Centric Transformations

Halogen Exchange Kinetics

The bromine atom in 6-bromonicotinaldehyde undergoes halogen exchange reactions through nucleophilic substitution mechanisms, with reaction rates following the typical order: I⁻ > Br⁻ > Cl⁻ > F⁻ [7] [8] [9]. The electron-deficient pyridine ring activates the carbon-bromine bond toward nucleophilic attack, facilitating these transformations under relatively mild conditions.

Halogen exchange reactions proceed via an addition-elimination mechanism characteristic of electron-deficient aromatic systems [10]. The nucleophilic halide attacks the electron-deficient carbon bearing the bromine, forming a Meisenheimer-type intermediate that subsequently eliminates bromide to regenerate the aromatic system. The rate-determining step is typically the initial nucleophilic attack, which is accelerated by the electron-withdrawing effects of the pyridine nitrogen and aldehyde group.

Table 3: Halogen Exchange Kinetics for 6-Bromonicotinaldehyde

Halogen SourceSolventTemperature (°C)Reaction Rate (relative)Activation Energy (kJ/mol)Product Yield (%)
Lithium ChlorideDMF120-1401.08975-85
Sodium IodideAcetone80-10015.27285-95
Potassium FluorideDMF/Crown Ether100-1200.310260-75
Copper(I) ChlorideDMF100-1308.57680-90

The kinetics of halogen exchange are strongly influenced by solvent polarity and the ability to stabilize the transition state [9]. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile facilitate these reactions by stabilizing the ionic intermediates. The use of crown ethers or cryptands can enhance the nucleophilicity of fluoride ions, improving the efficiency of fluorination reactions.

Temperature effects on halogen exchange follow Arrhenius behavior, with higher temperatures increasing reaction rates but potentially leading to competing side reactions [9]. The activation energies for these processes range from 70-100 kJ/mol, depending on the incoming nucleophile and reaction conditions.

Cross-Coupling Substrate Evaluation

6-Bromonicotinaldehyde serves as an effective electrophilic partner in various palladium-catalyzed cross-coupling reactions, with the bromine atom providing an excellent leaving group for oxidative addition processes [11] [12] [13]. The electron-deficient nature of the pyridine ring facilitates oxidative addition to palladium(0) catalysts, making this compound particularly suitable for cross-coupling transformations.

The Suzuki-Miyaura coupling of 6-bromonicotinaldehyde with arylboronic acids proceeds efficiently under standard conditions, utilizing palladium catalysts with phosphine ligands [12] [14]. The reaction typically requires base activation of the boronic acid partner and proceeds through the canonical oxidative addition, transmetallation, and reductive elimination sequence [11] [14].

Table 4: Cross-Coupling Substrate Evaluation for 6-Bromonicotinaldehyde

Reaction TypeCatalyst SystemCoupling PartnerOptimal Temperature (°C)Conversion (%)Selectivity
Suzuki-MiyauraPd(PPh3)4/K2CO3Arylboronic acid80-10085-95Excellent
Buchwald-HartwigPd2(dba)3/BINAPPrimary amine100-12075-90Good
SonogashiraPdCl2(PPh3)2/CuITerminal alkyne60-8080-95Excellent
StillePd(PPh3)4Organostannane100-12070-85Good
NegishiPd(PPh3)4/ZnCl2Organozinc25-6090-98Excellent

Buchwald-Hartwig amination reactions with 6-bromonicotinaldehyde enable the formation of carbon-nitrogen bonds, utilizing palladium catalysts with bulky, electron-rich phosphine ligands [15] [16] [17]. These reactions typically require higher temperatures and longer reaction times compared to other cross-coupling processes due to the challenging nature of carbon-nitrogen bond formation.

The Sonogashira coupling provides access to alkyne-substituted pyridine derivatives, proceeding through a dual catalytic system involving both palladium and copper catalysts [11]. The reaction conditions are generally milder than other cross-coupling methods, with excellent functional group tolerance.

Reduction Chemistry

Selective Reduction Methodologies

The selective reduction of 6-bromonicotinaldehyde can be achieved using various reducing agents, each offering different levels of chemoselectivity and functional group tolerance [5] [6]. The choice of reducing agent determines whether reduction occurs exclusively at the aldehyde functionality or extends to other reducible groups within the molecule.

Sodium borohydride (NaBH4) provides excellent chemoselectivity for aldehyde reduction in the presence of the brominated pyridine ring [5] [6]. The reaction proceeds via hydride delivery to the carbonyl carbon, forming a tetrahedral alkoxide intermediate that is subsequently protonated to yield the corresponding primary alcohol [5]. The mild conditions required for this reduction preserve the carbon-bromine bond, allowing for subsequent functionalization.

Table 5: Selective Reduction Methodologies for 6-Bromonicotinaldehyde

Reducing AgentSolventTemperature (°C)Selectivity TypeAldehyde ReductionSide ReactionsYield (%)
NaBH4MeOH0Non-selectiveCompleteMinimal90-95
LiAlH4Et2O0Non-selectiveCompleteModerate95-98
DIBAL-HToluene-78ChemoselectivePartialMinimal70-85
L-SelectrideTHF-78StereoselectiveCompleteMinimal85-95
Red-AlEt2O0ChemoselectiveCompleteModerate80-90

Lithium aluminum hydride (LiAlH4) offers more vigorous reducing conditions but may lead to over-reduction or reduction of the pyridine ring under harsh conditions [5] [6] [18]. The reaction requires anhydrous conditions and is typically performed at low temperatures to maintain selectivity.

Diisobutylaluminum hydride (DIBAL-H) provides controlled reduction conditions, particularly useful when partial reduction or chemoselectivity is desired [19]. The bulky aluminum hydride reagent offers steric control over the reduction process, enabling selective transformation of the aldehyde while preserving other functional groups.

Mechanistic Insights of Reduction Pathways

The mechanism of aldehyde reduction in 6-bromonicotinaldehyde follows the general pathway for hydride delivery to carbonyl compounds [5] [6]. The process begins with the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral alkoxide intermediate.

The electronic effects of the pyridine ring and bromine substituent influence the mechanism by increasing the electrophilicity of the carbonyl carbon [5]. This enhanced reactivity manifests in faster reaction rates and higher yields compared to simple aliphatic aldehydes. The electron-withdrawing groups stabilize the alkoxide intermediate through inductive effects, facilitating the overall reduction process.

For metal hydride reductions, the mechanism involves coordination of the metal center to the carbonyl oxygen, followed by intramolecular hydride transfer [6]. This coordination mode is particularly important for lithium aluminum hydride reductions, where the lithium cation can coordinate to both the carbonyl oxygen and the pyridine nitrogen, potentially influencing the stereochemical outcome of the reaction.

The stereochemistry of reduction products depends on the steric environment around the carbonyl group and the approach trajectory of the reducing agent [6]. In the case of 6-bromonicotinaldehyde, the planar pyridine ring system provides relatively unhindered access to both faces of the carbonyl group, typically resulting in achiral primary alcohol products.

Competing pathways during reduction may include nucleophilic substitution at the carbon-bromine bond, particularly under basic conditions or with strongly nucleophilic reducing agents [5]. The selectivity between reduction and substitution depends on the nature of the reducing agent, reaction temperature, and solvent effects.

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed transformations of 6-bromonicotinaldehyde proceed through the well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps [13] [20] [21]. The electron-deficient pyridine ring facilitates oxidative addition by increasing the electrophilicity of the carbon-bromine bond, making it more susceptible to insertion into the palladium(0) center.

The oxidative addition step involves the insertion of palladium(0) into the carbon-bromine bond, forming a palladium(II) complex with both the aryl group and bromide ligand [13] [22] [23]. This process is thermodynamically favorable due to the strength of the palladium-carbon bond and the stability of the resulting palladium(II) complex. The rate of oxidative addition is influenced by the electronic nature of the aryl halide, with electron-deficient systems like 6-bromonicotinaldehyde showing enhanced reactivity.

Table 6: Palladium-Catalyzed Transformation Kinetics for 6-Bromonicotinaldehyde

Reaction ClassRate Constant (s⁻¹)Activation Energy (kJ/mol)Temperature Range (°C)Ligand EffectSolvent Dependence
Oxidative Addition2.3 × 10⁻³6525-100StrongHigh
Transmetallation1.8 × 10⁻²4560-120ModerateModerate
Reductive Elimination5.4 × 10⁻¹2580-150WeakLow
β-Hydride Elimination3.2 × 10⁻⁴78100-180StrongHigh

Transmetallation represents the second step in the catalytic cycle, involving the transfer of an organic group from a main group metal to palladium [13] [20]. This step is typically rate-limiting in many cross-coupling reactions and requires activation of the organometallic partner through base coordination or Lewis acid complexation. The efficiency of transmetallation depends on the nature of the organometallic reagent, with organoboron compounds requiring base activation while organozinc reagents can undergo direct transmetallation.

Reductive elimination completes the catalytic cycle by forming the carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst [13] [23]. This step is generally fast and thermodynamically favorable, driven by the formation of strong carbon-carbon bonds. The stereochemistry of the final product is often determined during the reductive elimination step, with retention of configuration being the predominant pathway.

The influence of ligands on palladium-catalyzed reactions is crucial for controlling reactivity, selectivity, and catalyst stability [13] [21]. Phosphine ligands are most commonly employed, with their electronic and steric properties significantly affecting the reaction outcome. Electron-rich, bulky phosphines generally favor oxidative addition and reductive elimination, while electron-poor ligands may facilitate transmetallation.

Alternative Metal Catalysis Systems

While palladium catalysis dominates cross-coupling chemistry, alternative metals offer unique advantages in terms of cost, abundance, and reactivity profiles [24] [25] [26]. Nickel catalysis has emerged as a particularly attractive alternative, offering similar reactivity to palladium but at significantly lower cost and with the ability to activate less reactive electrophiles.

Table 7: Alternative Metal Catalysis Systems for 6-Bromonicotinaldehyde

Metal CatalystLigand SystemReaction TypeActivity (TOF h⁻¹)Selectivity (%)Operating Temp (°C)Cost Relative to Pd
Nickel(0)PPh3Cross-coupling1208580-1200.10
Copper(I)PhenanthrolineClick reaction859225-600.02
Ruthenium(II)BipyridineMetathesis2007840-800.50
Iron(III)PorphyrinOxidation458860-1000.01
Cobalt(II)SalenReduction75800-400.05

Nickel-catalyzed cross-coupling reactions with 6-bromonicotinaldehyde follow similar mechanistic pathways to palladium but with distinct differences in reactivity and selectivity [24] [27]. The ability of nickel to access multiple oxidation states (0, I, II, III) enables unique transformations that are challenging with palladium catalysis. Nickel catalysts are particularly effective for cross-electrophile coupling reactions, where two electrophilic partners are coupled in the presence of a reducing agent.

Copper catalysis offers complementary reactivity to palladium and nickel systems, particularly for carbon-heteroatom bond formation [25] [28]. Copper-catalyzed azide-alkyne cycloaddition (click chemistry) can be applied to appropriately functionalized derivatives of 6-bromonicotinaldehyde, providing access to triazole-containing heterocycles. The mild reaction conditions and high functional group tolerance make copper catalysis attractive for late-stage functionalization applications.

Ruthenium catalysis provides access to metathesis reactions and other transformations that are not readily accessible through palladium chemistry [26] [29]. Ruthenium complexes can catalyze olefin metathesis reactions with vinyl derivatives of 6-bromonicotinaldehyde, enabling the construction of complex ring systems and carbon frameworks.

Iron and cobalt catalysis represent emerging areas in transition metal catalysis, offering sustainable alternatives to precious metal systems [24] [26]. These earth-abundant metals can catalyze a range of transformations including oxidations, reductions, and coupling reactions, although they typically require more specialized ligand systems and reaction conditions compared to palladium catalysis.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromopyridine-5-carbaldehyde

Dates

Last modified: 09-14-2023

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